molecular formula C12H12FN5O3 B1672205 EFdA CAS No. 865363-93-5

EFdA

Cat. No.: B1672205
CAS No.: 865363-93-5
M. Wt: 293.25 g/mol
InChI Key: IKKXOSBHLYMWAE-QRPMWFLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Islatravir, also known as 4’-ethynyl-2-fluoro-2’-deoxyadenosine, is an investigational drug primarily developed for the treatment of HIV infection. It belongs to a new class of antiretroviral drugs called nucleoside reverse transcriptase translocation inhibitors (NRTTIs). Unlike other inhibitors, Islatravir inhibits HIV through multiple mechanisms, providing rapid suppression of the virus .

Scientific Research Applications

Islatravir has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Islatravir, also known as EFdA, is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) that primarily targets the HIV reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of HIV, making it a primary target for antiretroviral drugs .

Mode of Action

Islatravir inhibits HIV RT through multiple modes of action . Primarily, it functions as an immediate chain terminator. After being incorporated into viral DNA, it blocks RT translocation, preventing further nucleotide attachment onto the viral DNA chain . In instances where RT translocation does occur and additional nucleotides are allowed to incorporate onto the viral DNA chain, Islatravir can act as a delayed chain terminator by causing structural changes to the viral chain . Furthermore, Islatravir can be misincorporated by RT, resulting in mismatched primers that cannot be extended or excised .

Biochemical Pathways

Islatravir, a deoxyadenosine analog, is converted intracellularly to its active triphosphate form (ISL-TP) . This conversion is crucial for its antiviral activity. ISL-TP inhibits the HIV RT enzyme, thereby blocking the replication of the virus .

Pharmacokinetics

Following single-dose oral administration of Islatravir in adults without HIV, the apparent plasma half-life of Islatravir ranged from 49 to 61 hours . ISL-TP, the active form of Islatravir, has an intracellular half-life of 177 to 209 hours .

Action Environment

The efficacy of Islatravir can be influenced by various factors, including the presence of other medications, the patient’s overall health status, and the specific strain of HIV. Clinical trials are ongoing to evaluate the safety and efficacy of Islatravir in different populations and settings . For instance, Islatravir is being developed as part of a fixed-dose combination containing doravirine and Islatravir (DOR/ISL) and as a stand-alone agent .

Future Directions

Future directions include larger clinical trials to assess safety, tolerability, and antiviral activity in cART as well as its potential in HIV-1 uninfected individuals as PrEP .

Biochemical Analysis

Biochemical Properties

Islatravir interacts with the enzyme reverse transcriptase, a key player in the replication of HIV . Intracellularly, Islatravir is converted to its active triphosphate form, Islatravir-triphosphate (ISL-TP), which inhibits HIV reverse transcriptase through multiple modes of action . Primarily, ISL-TP functions as an immediate chain terminator—after Islatravir is incorporated into viral DNA, it blocks reverse transcriptase translocation and prevents nucleotide attachment onto the viral DNA chain .

Cellular Effects

Islatravir has shown significant effects on various types of cells and cellular processes. It has been observed to cause declines in CD4 cells and white blood cells, which are dose-related and reversible . These declines do not lead to a higher risk of infections .

Molecular Mechanism

Islatravir exerts its effects at the molecular level primarily by inhibiting the reverse transcriptase enzyme of HIV. After Islatravir is incorporated into viral DNA, it blocks reverse transcriptase translocation, preventing nucleotide attachment onto the viral DNA chain . This disruption can occur in numerous ways, such as stopping HIV from converting its single-stranded RNA to double-stranded DNA .

Temporal Effects in Laboratory Settings

In preclinical studies, intracellular Islatravir-triphosphate exhibits a long half-life and prolonged virological effects . This suggests that Islatravir has the potential for extended-duration dosing .

Dosage Effects in Animal Models

The decline in CD4 cells was small and subtle in people who received once-daily Islatravir but larger in those who used the higher once-weekly dose . This suggests that the effects of Islatravir vary with different dosages.

Metabolic Pathways

Islatravir undergoes adenosine deaminase-mediated metabolism and renal excretion . Hepatic metabolism does not appear to have a significant role in Islatravir elimination . Following a single oral dose of radiolabeled Islatravir administered to healthy male participants, unchanged Islatravir was the predominant compound in plasma .

Transport and Distribution

Islatravir is converted intracellularly by endogenous kinases to its active triphosphate form, Islatravir-triphosphate (ISL-TP), before slowly converting back to Islatravir and re-entering the systemic circulation .

Subcellular Localization

The subcellular localization of Islatravir is primarily within the cells where it is converted to its active form, Islatravir-triphosphate . This conversion is crucial for its function as it allows Islatravir to inhibit the reverse transcriptase enzyme of HIV .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Islatravir involves multiple steps, starting from commercially available materials. One of the key intermediates in the synthesis is 2,6-difluoropurine-9-THP, which is formed from 2,6-dichloropurine-9-THP. The reaction conditions involve the use of trimethylamine as a reagent, and the process is optimized to achieve a high yield .

Industrial Production Methods: For industrial production, Islatravir can be synthesized using a nine-enzyme chain-reaction approach inspired by the bacterial nucleoside salvage pathway. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Islatravir undergoes various chemical reactions, including:

    Oxidation: Islatravir can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in Islatravir.

    Substitution: Substitution reactions can occur at the fluorine or ethynyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various metabolites and modified nucleosides, which can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Comparison with Similar Compounds

Uniqueness of Islatravir: Islatravir’s uniqueness lies in its multiple mechanisms of action and its long half-life, which allows for less frequent dosing. This makes it a promising candidate for long-acting therapies, addressing issues related to adherence and resistance .

Properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXOSBHLYMWAE-QRPMWFLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601046407
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601046407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865363-93-5
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865363-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Islatravir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Islatravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15653
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601046407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISLATRAVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EFdA
Reactant of Route 2
EFdA
Reactant of Route 3
EFdA
Reactant of Route 4
EFdA
Reactant of Route 5
EFdA
Reactant of Route 6
EFdA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.